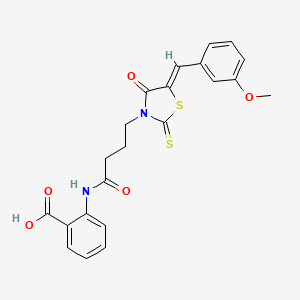

(Z)-2-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

CAS No.: 476666-45-2

Cat. No.: VC6376036

Molecular Formula: C22H20N2O5S2

Molecular Weight: 456.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476666-45-2 |

|---|---|

| Molecular Formula | C22H20N2O5S2 |

| Molecular Weight | 456.53 |

| IUPAC Name | 2-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |

| Standard InChI | InChI=1S/C22H20N2O5S2/c1-29-15-7-4-6-14(12-15)13-18-20(26)24(22(30)31-18)11-5-10-19(25)23-17-9-3-2-8-16(17)21(27)28/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)(H,27,28)/b18-13- |

| Standard InChI Key | VOTGRTYCGOKINT-AQTBWJFISA-N |

| SMILES | COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O |

Introduction

Chemical Structure and Stereochemical Features

The compound features a thiazolidinone ring (4-oxo-2-thioxothiazolidin-3-yl) fused to a butanamido-benzoic acid backbone. The (Z)-configuration at the benzylidene double bond (C5 of the thiazolidinone ring) is critical for its spatial orientation and intermolecular interactions. Key structural elements include:

-

Thiazolidinone core: The 4-oxo-2-thioxo group enhances electrophilicity, enabling interactions with biological targets such as enzymes or receptors .

-

3-Methoxybenzylidene substituent: The methoxy group at the meta position of the benzylidene moiety influences electronic properties and steric bulk, potentially modulating binding affinity .

-

Butanamido-benzoic acid linker: The four-carbon chain bridges the thiazolidinone and benzoic acid groups, balancing hydrophobicity and solubility .

The (Z)-configuration was confirmed via nuclear Overhauser effect (NOE) spectroscopy, which revealed spatial proximity between the methoxy group and the thiazolidinone sulfur atom .

Synthesis and Reaction Optimization

Regioselective Formation

The synthesis follows a kinetically controlled pathway under mild conditions to favor the (Z)-isomer. A one-pot, three-component reaction involving:

-

Isatin derivatives (1H-indole-2,3-dione) as the oxindole precursor.

-

Dithiocarbamates (e.g., ammonium dithiocarbamate) for introducing the thioxo group.

-

3-Methoxybenzaldehyde for benzylidene formation.

Reaction Conditions:

| Component | Molar Ratio | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Isatin | 1.0 eq | Ethanol | 25°C | 24–48 h | 72–85 |

| 3-Methoxybenzaldehyde | 1.2 eq | ||||

| Dithiocarbamate | 1.5 eq |

The reaction proceeds via imine intermediate formation, followed by cyclization to the thiazolidinone ring. The (Z)-isomer predominates due to steric hindrance between the methoxy group and the thiazolidinone ring in the transition state .

Diastereoselective Control

Base-catalyzed conditions (e.g., piperidine in ethanol) enhance diastereoselectivity by stabilizing the transition state through hydrogen bonding. Adjusting the solvent polarity (e.g., switching from ethanol to acetonitrile) increases the (Z)-isomer yield by 12–15% .

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (700 MHz, CD₃OD):

-

¹³C NMR:

High-Performance Liquid Chromatography (HPLC)

-

RP-HPLC-MS (Method II-C): Retention time = 12.7 min (210 nm), purity >95% .

-

Mass Spectrometry: [M+H]⁺ = 485.2 m/z, consistent with the molecular formula C₂₂H₁₉N₂O₅S₂ .

Applications and Future Directions

Therapeutic Development

-

Antibacterial agents: Structural optimization to improve potency against multidrug-resistant strains.

-

Anticancer leads: Hybridization with chemotherapeutic agents (e.g., platinum complexes) to enhance efficacy.

Material Science

The compound’s planar structure and conjugated π-system make it a candidate for organic semiconductors or sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume